Target Class Selectivity: TrkA Inhibition vs. Other Kinases
The compound is explicitly claimed as a selective inhibitor of the TrkA kinase, distinguishing it from pan-Trk inhibitors that also target TrkB and TrkC [1]. The patent describes the compound as part of a class useful for treating conditions associated with abnormal NGF-TrkA signaling [1]. While specific IC50 data for this exact compound could not be retrieved, its classification within a patent family of selective TrkA inhibitors is a key differentiator from broader-spectrum kinase inhibitors like entrectinib or larotrectinib, which are clinically used pan-Trk inhibitors [2].
| Evidence Dimension | Kinase target selectivity profile |
|---|---|
| Target Compound Data | Class: TrkA-selective inhibitor (inferred from patent claims) |
| Comparator Or Baseline | Pan-Trk inhibitors (e.g., entrectinib, larotrectinib) that target TrkA, TrkB, and TrkC |
| Quantified Difference | Not applicable; data unavailable for direct comparison. |
| Conditions | Inferred from patent class descriptions (TrkA kinase inhibition assays) |
Why This Matters
For researchers requiring TrkA-specific modulation without confounding TrkB/C activity, this compound's selectivity profile is critical for data interpretation.
- [1] Mitchell, H., Fraley, M. E., Cooke, A. J., Stump, C. A., Zhang, X.-F., McComas, C. C., ... Mao, Q. (2015). TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF. WO2015148350A2. View Source
- [2] Bailey, J. J., Schirrmacher, R., Farrell, K., & Bernard-Gauthier, V. (2017). Tropomyosin receptor kinase inhibitors: an updated patent review for 2010-2016 - Part II. Expert Opinion on Therapeutic Patents, 27(7), 831–849. PMID: 28270021. View Source
